

Introduction: A Superior Reagent for High-Efficiency Biotinylation

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Compound of Interest

Compound Name: *Biotin-PEG(4)-Picolyl-N3*

CAS No.: 2222687-71-8

Cat. No.: B6288754

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In the dynamic fields of chemical biology, drug development, and diagnostics, the precise and efficient labeling of biomolecules is paramount. Biotin-PEG4-Picolyl-N3 has emerged as a state-of-the-art reagent designed to meet this need, offering significant advantages over conventional biotinylation tools. Its sophisticated molecular architecture integrates the high-affinity biotin tag with an advanced copper-chelating picolyl azide moiety, all connected by a hydrophilic PEG4 spacer. This design dramatically accelerates copper-catalyzed "click chemistry," enabling researchers to achieve rapid and robust bioconjugation with minimal catalyst concentration, a critical factor for maintaining the integrity of biological samples.[1][2]

This guide provides a comprehensive technical overview of Biotin-PEG4-Picolyl-N3, delving into its molecular structure, mechanism of action, key applications, and safety protocols. It is intended for scientists and professionals seeking to leverage this powerful tool for advanced bioconjugation, from live-cell imaging to the synthesis of complex biopharmaceuticals like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[3][4]

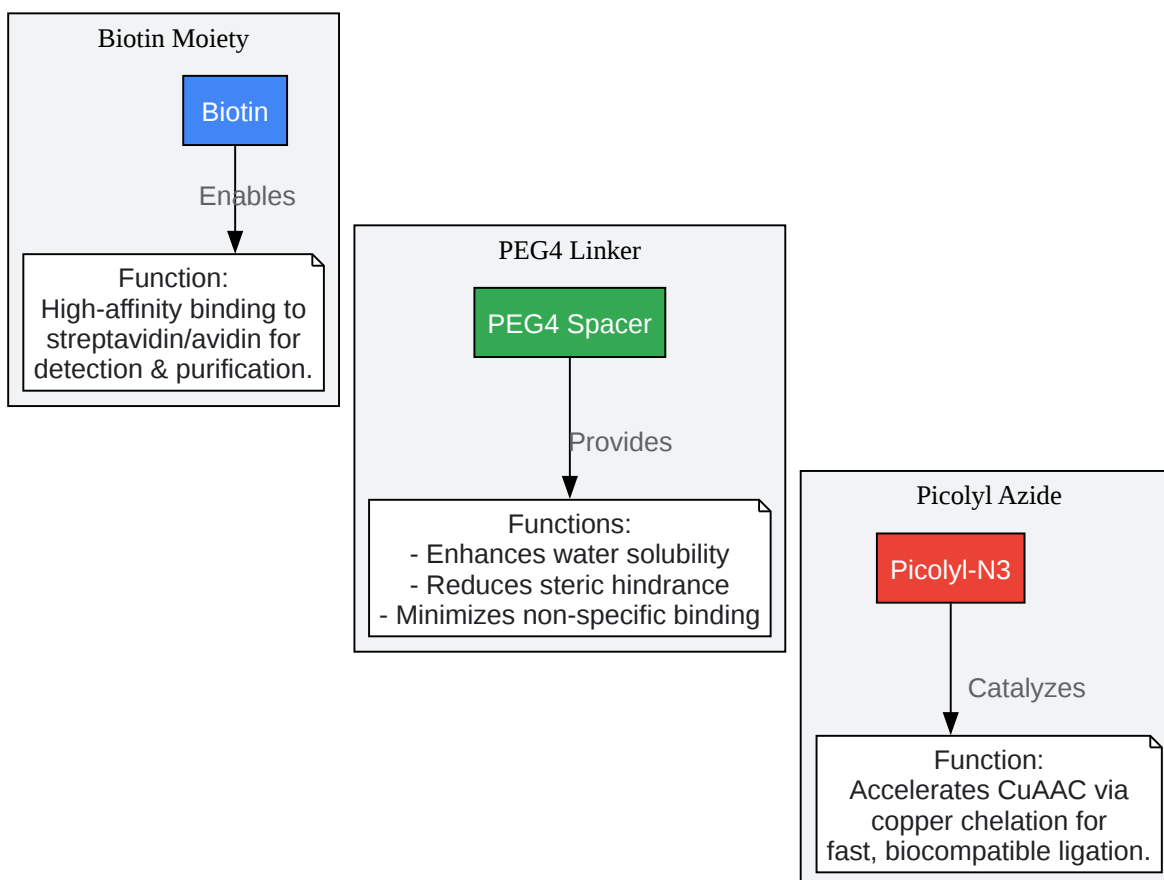
Molecular Specifications and Physicochemical Properties

A clear understanding of the reagent's properties is the foundation for its successful application. The discrete, well-defined structure of Biotin-PEG4-Picolyl-N3 ensures batch-to-batch consistency, a crucial requirement for reproducible experimental outcomes and regulatory compliance.[5]

Property	Value	Source(s)
CAS Number	2222687-71-8	[1][6][7]
Molecular Formula	C27H42N8O7S	[1][6][8]
Molecular Weight	622.74 g/mol	[6][7][8]
Appearance	Off-white to slightly orange amorphous solid	[2][8]
Purity	Typically >95% (as determined by HPLC)	[1][2][6]
Solubility	Soluble in DMSO, DMF, and Methanol	[2][8]
Storage Conditions	Store at -20°C, desiccated	[1][2][8]

Core Components and Their Strategic Roles

The exceptional performance of Biotin-PEG4-Picolyl-N3 is a direct result of the synergistic function of its three core components. Each element is strategically chosen to overcome common challenges in bioconjugation.



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Diagram 1: Core components of Biotin-PEG4-Picolyl-N3.

- Biotin: This small vitamin serves as a robust affinity tag.[9] Its interaction with avidin and streptavidin is one of the strongest non-covalent bonds known in nature, making it an ideal handle for purifying, immobilizing, or detecting labeled biomolecules with exceptional specificity.[10][11][12]

- PEG4 Linker (Polyethylene Glycol): The tetraethylene glycol spacer is critical for functionality. Its hydrophilic nature enhances the water solubility of the entire conjugate, preventing aggregation of labeled proteins.[\[5\]](#)[\[13\]](#) Furthermore, the flexible chain reduces steric hindrance, ensuring the biotin tag remains accessible for binding to streptavidin, and it creates a "stealth" effect that minimizes non-specific interactions with other biological components.[\[9\]](#)[\[14\]](#)[\[15\]](#)
- Picolyl Azide (Picolyl-N3): This is the reagent's reactive core and its key innovation. The azide (-N3) group is the functional moiety for click chemistry. The adjacent picolyl ring contains a nitrogen atom positioned to act as a powerful copper-chelating motif.[\[1\]](#)[\[16\]](#) This structure dramatically accelerates the rate of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[\[2\]](#)[\[7\]](#)

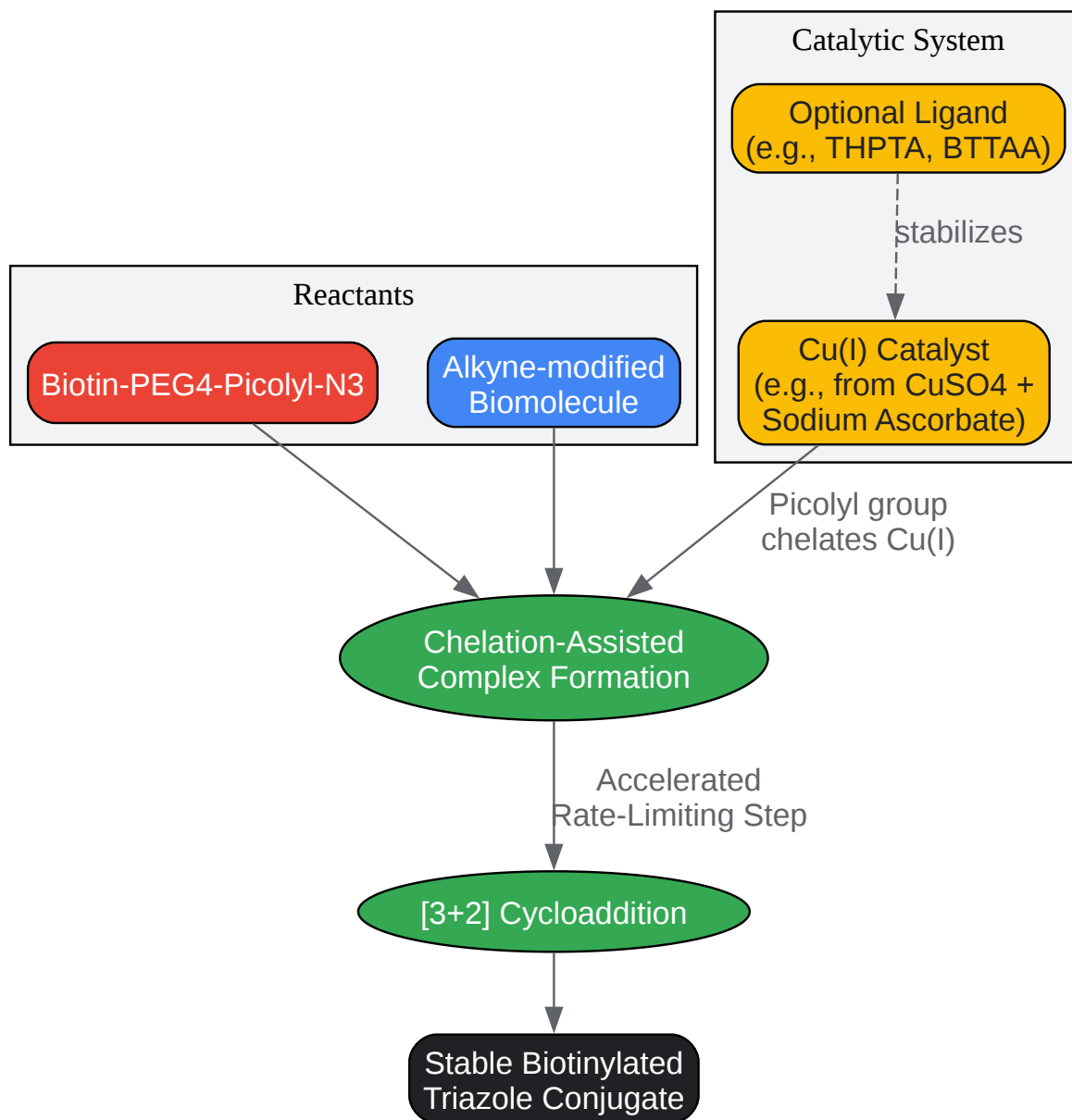
Mechanism of Action: Chelation-Assisted Click Chemistry

Click chemistry describes a class of reactions that are rapid, efficient, and highly specific, forming stable covalent bonds with minimal byproducts.[\[17\]](#)[\[18\]](#) Biotin-PEG4-Picolyl-N3 is optimized for the most prominent of these, the CuAAC reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The foundational CuAAC reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a Copper(I) species, to exclusively form a stable 1,4-disubstituted triazole ring.[\[18\]](#) [\[19\]](#)[\[20\]](#) This reaction is bio-orthogonal, meaning its components do not react with endogenous functional groups found in biological systems, ensuring highly specific labeling.[\[21\]](#)[\[22\]](#)

The innovation of the picolyl azide lies in its ability to enhance this process. The nitrogen atom in the picolyl ring coordinates with the Cu(I) catalyst, effectively increasing the local concentration of the catalyst at the site of the azide. This "chelation-assisted" mechanism boosts the reaction rate by orders of magnitude compared to reactions with conventional, non-chelating azides.[\[2\]](#)[\[16\]](#) The practical benefit is profound: efficient labeling can be achieved with significantly lower concentrations of copper (e.g., as low as 40 μM), which is far more compatible with living cells and reduces potential cytotoxicity.[\[21\]](#)



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Diagram 2: Mechanism of Chelation-Assisted CuAAC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While optimized for CuAAC, the azide group in Biotin-PEG4-Picolyl-N3 is also capable of participating in copper-free click chemistry. In Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the azide reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or

bicyclononyne (BCN), without the need for a metal catalyst.[3][22][23][24] This provides a valuable alternative for applications where even trace amounts of copper are intolerable.[25][26]

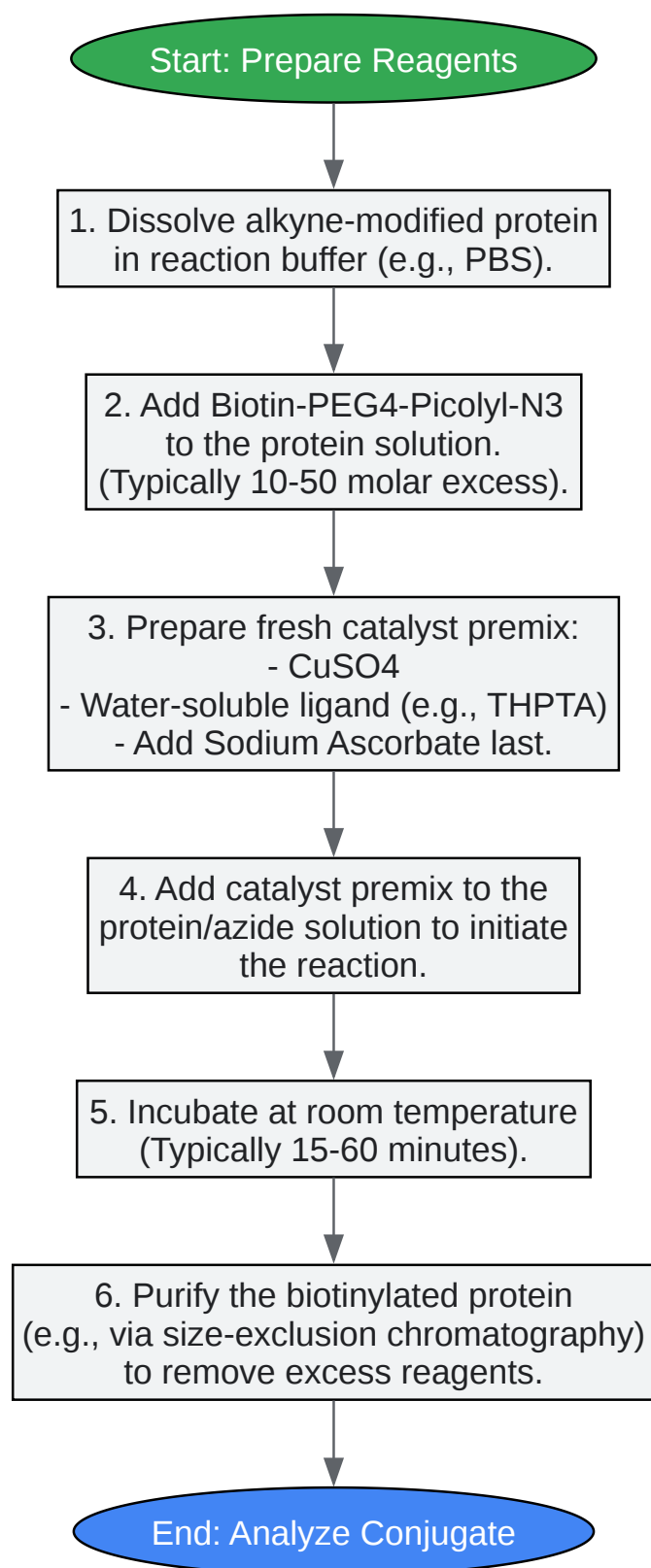
Key Applications and Experimental Protocols

The versatility of Biotin-PEG4-Picolyl-N3 makes it suitable for a wide range of applications in modern life sciences research.

- **Metabolic Labeling:** Incorporation of alkyne-modified metabolic precursors (e.g., amino acids, sugars) into newly synthesized proteins or glycans in live cells, followed by rapid and sensitive detection using Biotin-PEG4-Picolyl-N3.[16]
- **Site-Specific Protein Labeling:** Labeling of proteins genetically engineered to contain an alkyne-bearing unnatural amino acid, enabling precise attachment of the biotin tag.[21]
- **PROTAC and ADC Development:** Use as a versatile linker in the synthesis of PROTACs and ADCs, where the biotin can be used for purification or as an analytical handle.[3][4]
- **Surface Immobilization:** Attaching alkyne-modified biomolecules to surfaces for applications in biosensors and microarrays.[9]

General Protocol for CuAAC Biotinylation of an Alkyne-Modified Protein

This protocol provides a general workflow. Researchers should optimize concentrations and incubation times for their specific biomolecule and experimental goals.



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Diagram 3: General experimental workflow for CuAAC.

Detailed Steps:

- Reagent Preparation:
 - Prepare a stock solution of your alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
 - Prepare a 10 mM stock solution of Biotin-PEG4-Picolyl-N3 in anhydrous DMSO.
 - Prepare a 20 mM stock solution of CuSO₄ in water.
 - Prepare a 50 mM stock solution of a water-soluble Cu(I)-stabilizing ligand (e.g., THPTA) in water.[\[27\]](#)[\[28\]](#)
 - Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.
- Reaction Setup:
 - In a microcentrifuge tube, combine your alkyne-biomolecule (final concentration typically 10-100 μM) with Biotin-PEG4-Picolyl-N3 (final concentration typically 100-500 μM).
 - In a separate tube, prepare the catalyst premix. For a typical reaction, mix the CuSO₄ and ligand solutions first, then add the sodium ascorbate solution. A common final concentration is 250 μM CuSO₄, 1.25 mM Ligand, and 5 mM Sodium Ascorbate.[\[27\]](#)
 - Causality Note: Adding the ascorbate last ensures the reduction of Cu(II) to the active Cu(I) state occurs just before the reaction begins, maximizing catalytic activity. The ligand protects the biomolecule from potential oxidative damage from reactive oxygen species that can be generated.[\[27\]](#)
- Initiation and Incubation:
 - Add the catalyst premix to the biomolecule/azide mixture to start the reaction.
 - Incubate at room temperature for 15 to 60 minutes. The accelerated kinetics of the picolyl azide often means shorter incubation times are sufficient.

- Purification and Analysis:
 - Remove excess unreacted biotin reagent and catalyst components using a desalting column or size-exclusion chromatography.
 - Confirm successful biotinylation via methods such as a Western blot using streptavidin-HRP or by mass spectrometry.

Safety Data Sheet Summary and Handling

Precautions

While Biotin-PEG4-Picolyl-N3 is generally not classified as hazardous under GHS, the azide functional group requires careful handling to prevent potential risks.[\[29\]](#)[\[30\]](#)

- Primary Hazard - Azide Group: Organic azides can be energetic and potentially explosive, particularly under conditions of heat, shock, or when in contact with certain metals.[\[31\]](#)[\[32\]](#)
 - Incompatibility: Avoid contact with strong acids, heavy metals (especially lead and copper), and their salts. Reaction with these can form highly shock-sensitive and explosive heavy metal azides. Never use metal spatulas to handle the solid material.[\[31\]](#)[\[33\]](#)[\[34\]](#)
 - Disposal: Never dispose of azide-containing solutions down the drain, as accumulation in lead or copper plumbing can create an explosion hazard.[\[31\]](#)[\[33\]](#) All azide waste should be treated as hazardous and disposed of according to institutional guidelines.[\[34\]](#)
- Toxicity: Sodium azide, a related inorganic compound, is highly toxic.[\[31\]](#)[\[35\]](#) While the risk profile of this specific organic azide is lower, appropriate personal protective equipment should always be used.

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Always wear standard laboratory safety glasses, a lab coat, and nitrile gloves.[\[33\]](#)
- Work Area: Handle the solid compound and prepare stock solutions inside a chemical fume hood to avoid inhalation of any dust.

- Storage: Store the compound at -20°C in a tightly sealed container, away from light, heat, and incompatible materials.[1][8][32]

Conclusion

Biotin-PEG4-Picolyl-N3 represents a significant advancement in bioconjugation technology. By integrating a copper-chelating picolyl azide, it enables exceptionally fast, efficient, and biocompatible biotinylation via the CuAAC reaction. The hydrophilic PEG4 linker further enhances its utility by improving solubility and minimizing non-specific interactions. For researchers in drug development, diagnostics, and fundamental biology, this reagent provides a powerful and reliable tool to label, detect, and purify biomolecules with high precision and confidence, ultimately accelerating the pace of scientific discovery.

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